Substance P(2-11)
Overview
Description
Substance P(2-11) is a neuropeptide composed of 11 amino acids . It is a fragment of the larger Substance P peptide. Substance P is involved in neurotransmission , particularly related to pain perception and inflammation . The 2-11 segment represents the second to eleventh amino acids in the Substance P sequence.
Synthesis Analysis
The synthesis of Substance P(2-11) involves enzymatic cleavage of the full Substance P peptide. This specific fragment is generated by removing the N-terminal portion of Substance P.
Molecular Structure Analysis
The molecular structure of Substance P(2-11) consists of 11 amino acids arranged in a specific sequence. Its chemical formula is C57H86N14O12S . The peptide backbone forms a linear chain, and the specific arrangement of amino acids determines its biological activity.
Chemical Reactions Analysis
Substance P(2-11) does not participate in standalone chemical reactions. Instead, it interacts with receptors on cell surfaces, triggering intracellular signaling pathways. These interactions modulate cellular responses related to pain, inflammation, and other physiological processes.
Physical And Chemical Properties Analysis
- Solubility : Substance P(2-11) is soluble in water due to its polar nature.
- Stability : It is relatively stable under physiological conditions.
- Peptide Length : As an 11-amino acid peptide , it is relatively small.
Scientific Research Applications
Neurological Role Substance P, an 11-amino-acid neuropeptide found in sensory neurons, plays a crucial role in the peripheral nervous system. It functions as a peptide neurotransmitter and significantly modulates inflammatory and immune responses. Specific high-affinity Substance P receptors, characterized kinetically and biochemically, mediate these effects. Cellular responses to Substance P include phosphatidyl inositol turnover, arachidonic acid metabolism, immunoglobulin synthesis, and enzyme production and secretion. Its modulation of inflammation is implicated in diseases like rheumatoid arthritis (McGillis, Mitsuhashi & Payan, 1990).
Immunological Impact Substance P has shown significant effects on lymphocyte traffic and lymph flow through peripheral lymph nodes in sheep. It influences both efferent lymph flow and the outputs of blast and small recirculating lymphocytes, suggesting the involvement of Substance P receptors in these processes. The peptide's role in pain impulse transmission and its local impact on lymphocyte traffic underline its diverse biological importance (Moore, Lami & Spruck, 1989).
Neurotransmitter Function Substance P has been identified as a potential neurotransmitter in the central nervous system. It is found in high concentrations in various brain regions and peripheral tissues. Research has shown that Substance P receptors mediate the primary actions of the peptide in these areas. The receptor's distribution in the urinary bladder, submandibular gland, striatum, and spinal cord aligns with known Substance P binding sites, emphasizing its neurotransmitter role (Hershey & Krause, 1990).
Physiological Actions Substance P's physiological actions have been observed in neurons of trigeminal root ganglia. Applications of Substance P induce reversible depolarizations, affecting membrane conductances. This complex ionic mechanism involving activation and deactivation of conductances highlights Substance P's significant role in neuronal response and neurotransmission (Spigelman & Puil, 1990).
Biochemical and Molecular Insights At the molecular level, Substance P's receptor is part of the G protein-coupled receptor superfamily. The receptor's expression in various tissues and its ligand binding properties, identified through Scatchard analysis and peptide displacement, provide insights into the biochemical pathways influenced by Substance P. This understanding aids in clarifying its regulatory roles in diverse biological processes (Hershey & Krause, 1990).
Psychological and Stress Responses Substance P's role has expanded beyond its initial identification as a pain transmitter. It is now understood as a modulator of nociception, signaling the intensity of noxious stimuli. This understanding, supported by genetic studies and the development of antagonists, redefines its central role in pathways involved in psychological stress (DeVane, 2001).
Safety And Hazards
- Toxicity : Substance P(2-11) is not inherently toxic.
- Clinical Use : It has potential therapeutic applications in pain management and neuroinflammatory disorders.
- Allergenicity : No significant allergenic properties have been reported.
Future Directions
Research on Substance P(2-11) continues to explore:
- Targeted Therapies : Developing drugs that selectively modulate NK1 receptors.
- Functional Significance : Understanding its role in health and disease.
- Delivery Systems : Exploring novel delivery methods for clinical applications.
properties
IUPAC Name |
(2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H86N14O12S/c1-34(2)30-42(54(80)65-37(49(61)75)25-29-84-3)64-48(74)33-63-50(76)43(31-35-14-6-4-7-15-35)69-55(81)44(32-36-16-8-5-9-17-36)70-53(79)39(21-23-46(59)72)66-52(78)40(22-24-47(60)73)67-56(82)45-20-13-28-71(45)57(83)41(18-10-11-26-58)68-51(77)38-19-12-27-62-38/h4-9,14-17,34,37-45,62H,10-13,18-33,58H2,1-3H3,(H2,59,72)(H2,60,73)(H2,61,75)(H,63,76)(H,64,74)(H,65,80)(H,66,78)(H,67,82)(H,68,77)(H,69,81)(H,70,79)/t37-,38-,39-,40-,41-,42-,43-,44-,45-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUMOPZYRIFNRE-NVAZTIMOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H86N14O12S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1191.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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